

Cyclizine's Molecular Landscape Beyond Histamine: A Technical Guide to Off-Target Interactions

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Compound of Interest

Compound Name: **Cyclizine**

Cat. No.: **B1669395**

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For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Cyclizine, a first-generation antihistamine of the piperazine class, is well-established in clinical practice for its potent antiemetic and antivertigo effects. Its primary mechanism of action is widely recognized as the antagonism of the histamine H1 receptor. However, a comprehensive understanding of its pharmacological profile reveals a broader spectrum of molecular interactions that contribute to its therapeutic effects and side-effect profile. This technical guide provides an in-depth exploration of the molecular targets of **cyclizine** beyond histamine receptors, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the polypharmacology of **cyclizine** and similar compounds.

Non-Histaminergic Molecular Targets of Cyclizine

Cyclizine exhibits significant affinity for several other G-protein coupled receptors (GPCRs), most notably muscarinic acetylcholine receptors and serotonin receptors. There is also evidence, albeit less quantified, of its interaction with dopamine receptors. These off-target interactions are crucial for a complete understanding of its mechanism of action and potential for drug repositioning or the development of analogues with improved selectivity.

Quantitative Pharmacological Data

The binding affinities of **cyclizine** for its non-histaminergic targets have been characterized in various in vitro studies. The following tables summarize the available quantitative data, providing a comparative overview of **cyclizine**'s potency at these receptors.

Table 1: Muscarinic Receptor Binding Affinity of **Cyclizine**

| Receptor Subtype | pKi | Ki (nM) | Assay Type | Radioligand |
|------------------|-----|---------|---------------------|--------------------------|
| Muscarinic M1 | 7.8 | 15.8 | Radioligand Binding | [3H]-N-methylscopolamine |
| Muscarinic M2 | 7.5 | 31.6 | Radioligand Binding | [3H]-N-methylscopolamine |
| Muscarinic M3 | 7.6 | 25.1 | Radioligand Binding | [3H]-N-methylscopolamine |
| Muscarinic M4 | 7.9 | 12.6 | Radioligand Binding | [3H]-N-methylscopolamine |
| Muscarinic M5 | 7.5 | 31.6 | Radioligand Binding | [3H]-N-methylscopolamine |

Table 2: Serotonin Receptor Binding Affinity of **Cyclizine**

| Receptor Subtype | pIC50 | IC50 (nM) | Assay Type | Radioligand |
|------------------|-------|-----------|---------------------|-----------------|
| Serotonin 5-HT2A | 6.7 | 200 | Radioligand Binding | [3H]-Ketanserin |
| Serotonin 5-HT2B | 6.5 | 316 | Radioligand Binding | [3H]-Serotonin |
| Serotonin 5-HT2C | 5.5 | 3162 | Radioligand Binding | [3H]-Serotonin |

Table 3: Dopamine Receptor Interaction of **Cyclizine**

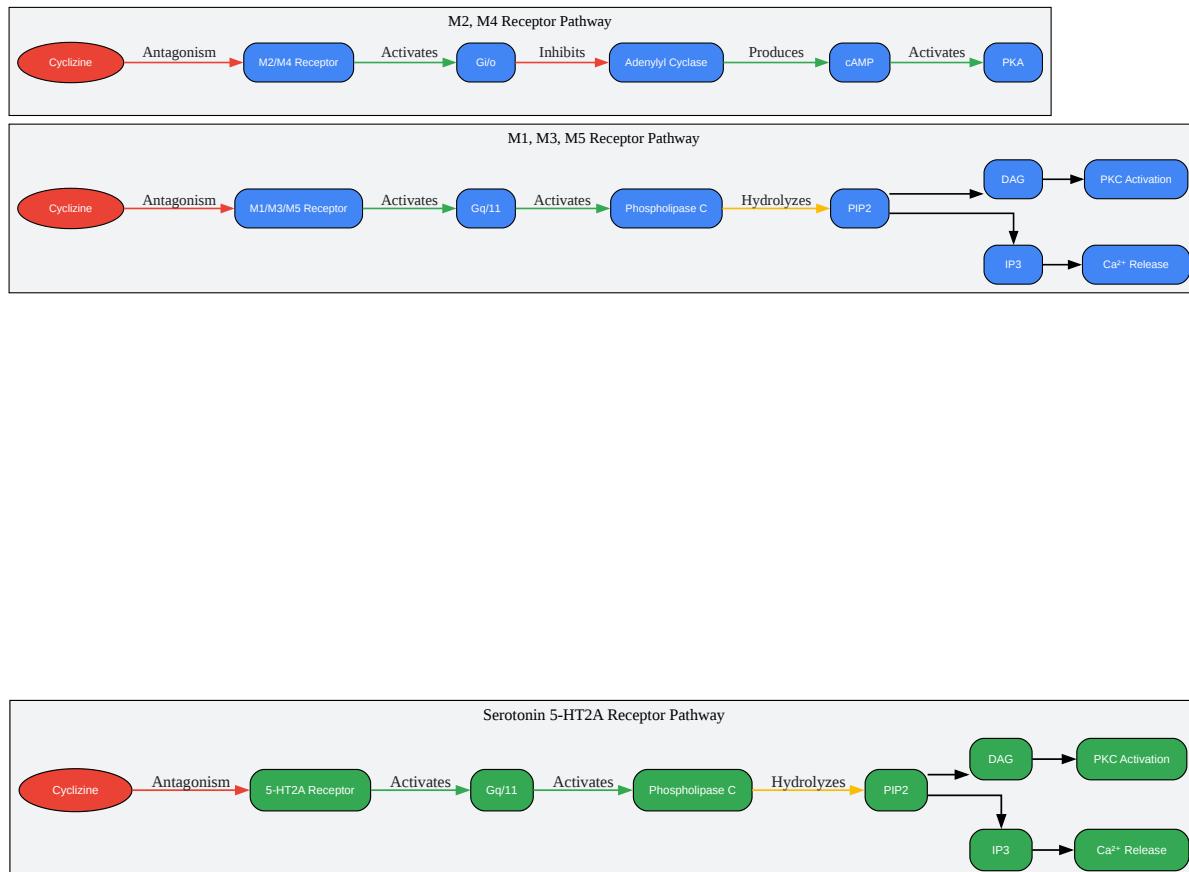
| Receptor Subtype | Binding Affinity Data | Notes |
|------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Dopamine D2 | No quantitative Ki or IC50 data available in the reviewed literature. | Qualitative reports suggest some antagonist activity. Further investigation is required to quantify this interaction. |

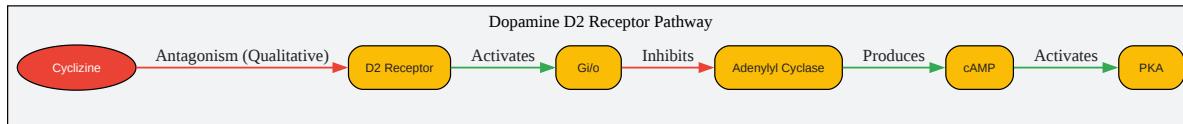
Signaling Pathways

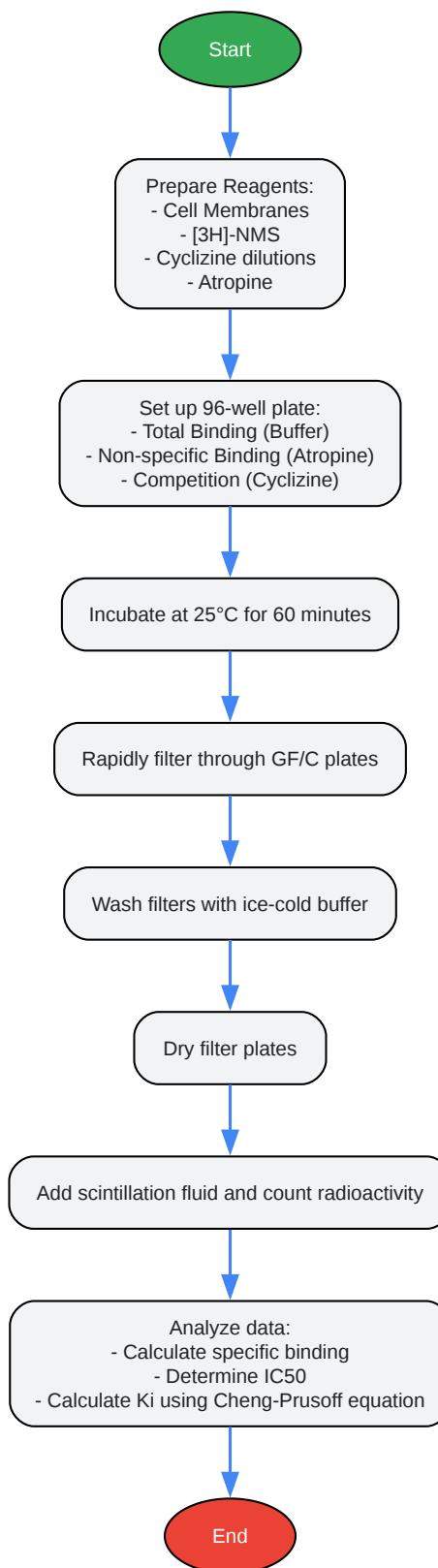
The interaction of **cyclizine** with its non-histaminergic targets leads to the modulation of distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors are categorized into two main signaling pathways based on their G-protein coupling. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, resulting in the inhibition of adenylyl cyclase.





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